6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine
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Overview
Description
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including energetic materials and medicinal chemistry. The compound’s unique structure, which includes a tetrazole ring fused to a pyridazine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- typically involves the formation of the tetrazole ring followed by its fusion with a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then subjected to further reactions to introduce the ethylsulfonyl group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and reagents is also a key consideration in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrazolo[1,5-b]pyridazine compounds. These products can have varied applications depending on their specific chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- exerts its effects involves the interaction of its nitrogen-rich structure with molecular targets. In energetic materials, the compound’s high nitrogen content facilitates rapid energy release upon detonation. In medicinal applications, its interaction with biological targets can lead to the inhibition of specific enzymes or pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Known for its high nitrogen content and potential as an energetic material.
6-Chlorotetrazolo[1,5-b]pyridazine: Used as an intermediate in various synthetic pathways.
Uniqueness
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- stands out due to its unique combination of a tetrazole and pyridazine ring with an ethylsulfonyl group. This structure imparts distinct chemical properties, making it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
62645-30-1 |
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Molecular Formula |
C6H7N5O2S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
6-ethylsulfonyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H7N5O2S/c1-2-14(12,13)6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3 |
InChI Key |
GPHNVPHTPJOYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
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